(4S,5R)-2,2,5-Trimethyl-1,3-oxazolidine-4-carboxylic acid is a chiral compound that belongs to the class of oxazolidines, which are five-membered nitrogen-containing heterocycles. This compound is notable for its applications in peptide synthesis and as a building block in medicinal chemistry due to its ability to stabilize peptide structures and prevent aggregation during synthesis.
This compound can be synthesized from various precursors and has been studied extensively in the literature for its synthetic routes and applications in peptide synthesis. It is commercially available through various chemical suppliers, including Iris Biotech GmbH and BenchChem.
The synthesis of (4S,5R)-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid typically involves several steps:
A detailed synthetic route may include:
The molecular structure of (4S,5R)-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid features a five-membered ring containing one nitrogen atom and four carbon atoms. The stereochemistry at the 4th and 5th positions contributes to its chiral nature.
(4S,5R)-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid can participate in various chemical reactions:
The reaction conditions often require careful control of pH and temperature to optimize yield and selectivity.
The mechanism by which (4S,5R)-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid functions in peptide synthesis involves:
Studies have shown that incorporating this compound into peptides enhances their solubility and stability during synthesis.
(4S,5R)-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid is primarily used in:
This compound represents a significant advancement in synthetic methodologies within organic chemistry and biochemistry, facilitating the development of more complex peptide-based therapeutics.
(4S,5R)-2,2,5-Trimethyl-1,3-oxazolidine-4-carboxylic acid functions as a crucial structural component in pseudoproline dipeptide derivatives. These derivatives are synthetically engineered dipeptide units where serine, threonine, or cysteine residues are reversibly protected as proline-like heterocycles—oxazolidines for serine/threonine or thiazolidines for cysteine. The primary synthetic strategy involves the direct insertion approach, where a pre-formed dipeptide containing a C-terminal serine or threonine reacts with acetone (or formaldehyde) under acid catalysis to form the oxazolidine ring. This method is favored over in situ acylation due to the low nucleophilicity of the oxazolidine nitrogen, which often leads to poor coupling yields in the latter approach [2] [3].
The incorporation of pseudoprolines into peptide sequences serves a critical function: disruption of secondary structures during Solid-Phase Peptide Synthesis. By introducing a conformational "kink" akin to proline, these units prevent β-sheet formation and aggregation, significantly improving solvation and coupling efficiency for challenging sequences. Empirical placement guidelines recommend spacing pseudoprolines every 5-6 residues, maintaining a minimum 2-residue separation from proline residues or other pseudoprolines, and positioning them strategically before hydrophobic regions [2] [6].
Table 1: Synthesis of Representative Pseudoproline Dipeptides Incorporating the Oxazolidine Core
Dipeptide Derivative | Synthetic Method | Key Reagents/Conditions | Yield (%) | Primary Application |
---|---|---|---|---|
Fmoc-Ala-Thr(ψ^Me,Me^Pro)-OH | Direct Insertion | Fmoc-Ala-Thr-OH + Acetone, p-TsOH | 88 | Prevention of β-aggregation in SPPS |
Fmoc-Xaa-Ser(ψ^Me,Me^Pro)-OH | Direct Insertion | Fmoc-Xaa-Ser-OH + Acetone, TFA | 75-92 | Solubility enhancement in long peptides |
Fmoc-Leu-Ser(ψ^Ph,Ph^Pro)-OH | In situ Acylation | Fmoc-Leu-F + Ser-oxazolidine | 45-60 | Synthesis of highly hydrophobic sequences |
The stereoselective construction of the (4S,5R)-2,2,5-trimethyloxazolidine-4-carboxylic acid scaffold demands precise chiral control. A prominent route involves the chelation-controlled addition and cyclization of protected amino aldehydes with organometallic reagents. For instance, reacting 2-(tert-butyldimethylsilyloxy)-3-(benzyloxycarbonylamino)propanal with isopropenylmagnesium bromide induces diastereoselective addition, followed by in situ oxazolidinone cyclization, yielding the cis-disposed 4,5-disubstituted oxazolidine with high stereocontrol. This strategy capitalizes on the inherent chirality of amino acid precursors like threonine to dictate the stereochemistry at C4 and C5 of the oxazolidine ring [3] [7] [9].
Alternative methodologies include the cyclocondensation of β-amino alcohols with carbonyl equivalents. Traditional routes employed hazardous phosgene, but modern approaches utilize safer alternatives like diethyl carbonate, urea, or 1,1'-carbonyldiimidazole under mild conditions. The stereochemical outcome (cis vs. trans) is influenced by the choice of catalyst, solvent, and protecting groups. For the 2,2,5-trimethyl variant, the methyl groups at C2 and C5 introduce steric constraints that favor specific transition states, often leading to the thermodynamically favored (4S,5R) diastereomer when starting from L-threonine derivatives [1] [9] [10].
Table 2: Stereoselective Synthesis Routes to the Oxazolidine Core
Precursor | Cyclization Agent | Conditions | Diastereoselectivity (cis:trans) | Key Stereochemical Outcome |
---|---|---|---|---|
L-Threonine methyl ester | Diethyl carbonate | NaH, DMF, 0°C to RT | >19:1 | (4S,5R) configuration predominant |
N-Boc-L-Threoninol | Triphosgene | Pyridine, CH₂Cl₂, -15°C | 15:1 | Controlled by Threonine chirality |
2-Amino-3-hydroxy-2-methylbutanoate | 1,1'-Carbonyldiimidazole | DBU, THF, reflux | 8:1 | Mixture requires chromatographic separation |
Fmoc-protected derivatives, notably Fmoc-Ala-Thr(ψ^Me,Me^Pro)-OH (CAS 252554-79-3), are indispensable tools in Fmoc-based Solid-Phase Peptide Synthesis. These pre-formed dipeptides integrate seamlessly into automated synthesizers using standard activation protocols (e.g., HBTU/DIPEA or PyBOP/DIPEA in DMF). The Fmoc group enables standard piperidine deprotection (20% in DMF), revealing the α-amino group for subsequent coupling while the oxazolidine ring remains stable under these basic conditions. Critically, using these dipeptides extends the peptide chain by two residues simultaneously, bypassing the challenging acylation of the sterically hindered oxazolidine nitrogen [6] [10].
The oxazolidine ring's true value emerges during chain elongation: it acts as a temporary secondary structure disruptor. By introducing a conformational bias favoring cis-amide bonds, it prevents hydrogen bonding networks responsible for aggregation and incomplete couplings. Upon completion of synthesis, the oxazolidine ring is orthogonally cleaved during standard trifluoroacetic acid-mediated global deprotection (e.g., TFA/H₂O/TIS 95:2.5:2.5), regenerating the native serine or threonine residue without permanent modification. This reversibility makes pseudoprolines invaluable for synthesizing long (>40 residues) or aggregation-prone peptides like human amylin or β-sheet-rich sequences [2] [6].
Table 3: Handling Fmoc-Oxazolidine Dipeptides in Automated SPPS
Synthesizer Type | Integration Method | Coupling Protocol | Critical Considerations |
---|---|---|---|
Dry amino acid cartridge systems (e.g., ABI 433) | Load dipeptide into empty cartridge | Program as Ser/Thr residue; 1h coupling (HBTU/HATU) | Omit cycle for next amino acid (dipeptide adds two residues) |
Stock solution systems (e.g., Symphony) | Manual addition of activated dipeptide solution after Fmoc deprotection wash step | HATU (5 eq), DIPEA (10 eq), DMF, 1-2h | Pause instrument post-deprotection; manual coupling required |
Needle-dispense systems (e.g., Activo) | Dissolve dipeptide in DMF at same concentration as standard amino acids; load into vial | Program as Ser/Thr residue; extended coupling time | Ensure correct stoichiometry of dipeptide/coupling reagent/base |
Pseudoproline technology leverages two primary scaffolds: oxazolidines (from Ser/Thr) and thiazolidines (from Cys). While sharing the core function of backbone protection and aggregation prevention, their chemical behavior and stability profiles differ significantly. Oxazolidines, derived from serine or threonine with acetone or aldehydes, form 5-membered rings with an oxygen atom. Thiazolidines, formed from cysteine, incorporate a sulfur atom within their 5-membered ring structure. This difference profoundly impacts their electronic properties, ring strain, and acid sensitivity [2] [8].
Functionally, oxazolidines exhibit greater conformational rigidity and often provide more pronounced disruption of β-sheet structures compared to thiazolidines. Stability under SPPS conditions also varies: oxazolidines derived from acetone (ψ^Me,Me^Pro) are highly stable towards piperidine deprotection and standard coupling reagents, while thiazolidines, particularly those derived from formaldehyde (ψ^H,H^Pro), may show lower stability under prolonged basic conditions or elevated temperatures. Furthermore, the regeneration kinetics during TFA cleavage differ; oxazolidines generally cleave faster than thiazolidines, potentially necessitating extended cleavage times for cysteine-containing pseudoprolines to ensure complete conversion to the native residue [2] [8].
Table 4: Comparative Properties of Pseudoproline Scaffolds
Property | Oxazolidine (Ser/Thr-derived) | Thiazolidine (Cys-derived) | Impact on Peptide Synthesis |
---|---|---|---|
Ring Heteroatom | Oxygen (O) | Sulfur (S) | Altered ring polarity; S more polarizable |
Ring Stability (Basic Cond.) | High (Stable to 20% piperidine/DMF) | Moderate (Potential decomposition under harsh conditions) | Requires careful handling of Cys pseudoprolines |
Acid Lability (TFA cleavage) | High (Cleaves readily in standard TFA cocktails) | Moderate to High (May require extended cleavage) | Impacts global deprotection strategy |
Steric Disruption | Pronounced kink; strong β-sheet breaker | Moderate disruption | Oxazolidines often preferred for highly aggregation-prone sequences |
Commercially Available Variants | Wide range (e.g., ψ^Me,Me^Pro, ψ^Ph,Ph^Pro) | Limited primarily to ψ^Dmp,H^Pro, ψ^H,H^Pro) | Broader applicability for Ser/Thr positions |
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: